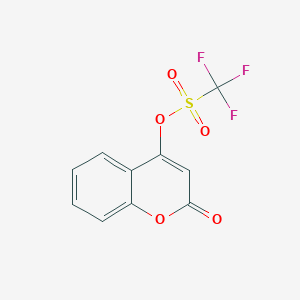
4-(Trifluoromethylsulfonyloxy)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5F3O5S. It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
The synthesis of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the reaction of 2-oxo-2H-chromen-4-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .
Analyse Des Réactions Chimiques
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding alcohols.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate has been studied for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of coumarin derivatives.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. It has been shown to enhance the activation of tumor suppressor p53, which induces apoptosis in cancer cells. Additionally, it activates caspases 3 and 8 and increases the BAX/Bcl-2 ratio, leading to programmed cell death .
Comparaison Avec Des Composés Similaires
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate: Similar in structure but differs in the position of the trifluoromethanesulfonate group.
Coumarin derivatives: These compounds share the coumarin core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate lies in its specific trifluoromethanesulfonate group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H5F3O5S |
|---|---|
Poids moléculaire |
294.21 g/mol |
Nom IUPAC |
(2-oxochromen-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H |
Clé InChI |
LIGSOIHKWHISGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


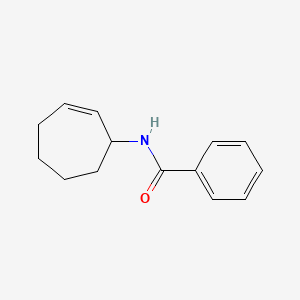
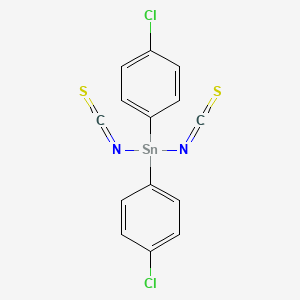
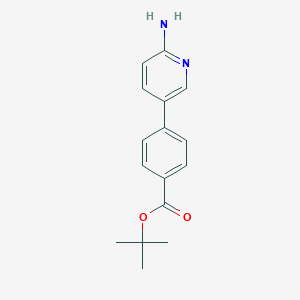
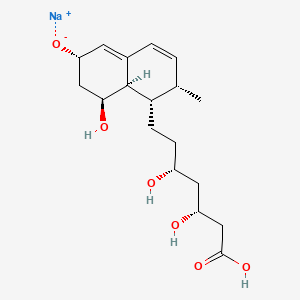

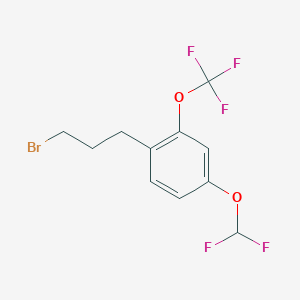

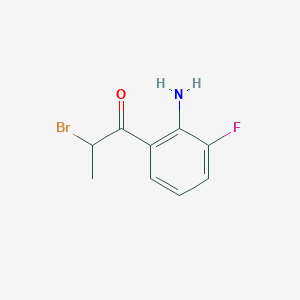
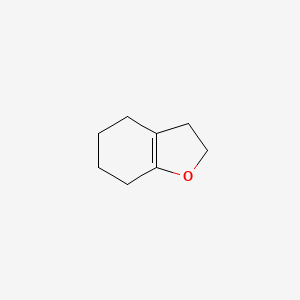

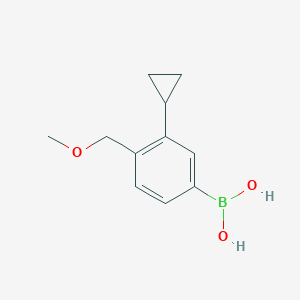
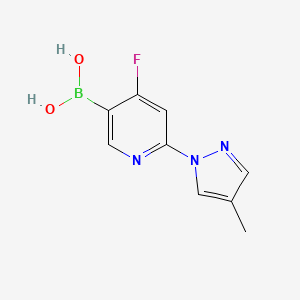
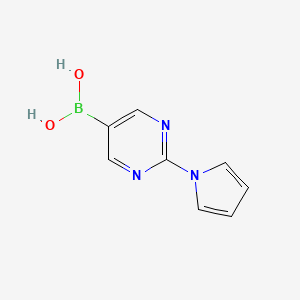
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
